1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile
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Overview
Description
1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a pyridinyl group and a carbonitrile group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1-Methyl-4-piperidone with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl or carbonitrile groups are replaced by other functional groups.
Scientific Research Applications
1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-4-piperidone: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Pyridine derivatives: Compounds containing the pyridine ring exhibit similar chemical properties and biological activities.
Piperidine derivatives: These compounds, like this compound, are widely used in medicinal chemistry for their diverse biological activities.
Properties
CAS No. |
104742-20-3 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-methyl-4-pyridin-3-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C12H15N3/c1-15-7-4-12(10-13,5-8-15)11-3-2-6-14-9-11/h2-3,6,9H,4-5,7-8H2,1H3 |
InChI Key |
JQBLUDIZJYBXHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
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